molecular formula C14H16N2O6 B1649542 2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide CAS No. 101664-54-4

2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide

Cat. No.: B1649542
CAS No.: 101664-54-4
M. Wt: 308.29
InChI Key: CGTMEXKSLGMFMY-UHFFFAOYSA-N
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Description

2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide is a derivative of bipyridine, a heterocyclic organic compound. This compound is known for its complex structure and varying properties, making it valuable for various applications in scientific research, particularly in coordination chemistry and organic synthesis.

Preparation Methods

The synthesis of 2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide involves several steps. One common method includes the reaction of 2,2’-bipyridine with methoxy groups under specific conditions to introduce the methoxy substituents at the 3,3’,4,4’ positions. The reaction conditions typically involve the use of methanol as a solvent and a suitable catalyst to facilitate the methoxylation process. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops to ensure high purity and quality of the final product.

Chemical Reactions Analysis

2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide involves its ability to form coordination complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions .

Comparison with Similar Compounds

2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide can be compared with other similar compounds, such as:

    2,2’-Bipyridine: The parent compound without methoxy substituents, commonly used in coordination chemistry.

    2,2’-Bipyridine, 5,5’-dimethyl-: A derivative with methyl groups at the 5,5’ positions, used in similar applications.

    2,2’-Bipyridine, 4,4’-dicarboxylic acid: Another derivative with carboxylic acid groups, used in the synthesis of coordination polymers. The uniqueness of 2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide lies in its methoxy substituents, which can influence its reactivity and the properties of the complexes it forms

Properties

IUPAC Name

2-(3,4-dimethoxy-1-oxidopyridin-2-ylidene)-3,4-dimethoxypyridin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-19-9-5-7-15(17)11(13(9)21-3)12-14(22-4)10(20-2)6-8-16(12)18/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTMEXKSLGMFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C(C=C[N+]2=O)OC)OC)N(C=C1)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50761038
Record name 2-(3,4-Dimethoxy-1-oxopyridin-1-ium-2(1H)-ylidene)-3,4-dimethoxypyridin-1(2H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50761038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101664-54-4
Record name 2-(3,4-Dimethoxy-1-oxopyridin-1-ium-2(1H)-ylidene)-3,4-dimethoxypyridin-1(2H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50761038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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